molecular formula C14H12N2O2S B387898 2-AMINO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B387898
M. Wt: 272.32g/mol
InChI Key: ULGVBDCGDKSKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a heterocyclic compound that features a chromene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves a multi-step process. One common method includes the reaction of 3-thiophenecarboxaldehyde with malononitrile and a suitable catalyst under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.

Reaction Conditions:

    Reagents: 3-thiophenecarboxaldehyde, malononitrile, ammonium acetate

    Catalyst: Piperidine or other suitable bases

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours, typically 4-6 hours

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction conditions. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thienyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 2-AMINO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is often attributed to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-5-oxo-4-(3-phenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-5-oxo-4-(3-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

Compared to its analogs, 2-AMINO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32g/mol

IUPAC Name

2-amino-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C14H12N2O2S/c15-6-9-12(8-4-5-19-7-8)13-10(17)2-1-3-11(13)18-14(9)16/h4-5,7,12H,1-3,16H2

InChI Key

ULGVBDCGDKSKFA-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CSC=C3)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CSC=C3)C(=O)C1

Origin of Product

United States

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